3-Allyl-5-((1,4-dihydro-1,4-dimethyl-5H-tetrazol-5-ylidene)ethylidene)-2-thioxothiazolidin-4-one
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Overview
Description
5-[2-(1,4-dimethyltetrazol-5-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 5-[2-(1,4-dimethyltetrazol-5-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multicomponent reactions. One common method includes the reaction of aniline, chlorobenzaldehyde, and thioglycolic acid in the presence of a catalyst . The reaction conditions often involve refluxing in an appropriate solvent, such as toluene, to achieve high yields and purity . Industrial production methods may employ green chemistry principles, such as using recyclable catalysts and minimizing waste .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidine derivatives .
Scientific Research Applications
5-[2-(1,4-dimethyltetrazol-5-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its potential as an anti-inflammatory agent is being explored in preclinical studies.
Mechanism of Action
The mechanism of action of 5-[2-(1,4-dimethyltetrazol-5-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . It may also interact with DNA or proteins in cancer cells, leading to cell death . The exact molecular pathways and targets are still under investigation, but its effects are likely mediated through multiple mechanisms .
Comparison with Similar Compounds
Similar compounds to 5-[2-(1,4-dimethyltetrazol-5-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one include other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-2-thione: Exhibits antimicrobial activity.
Thiazolidine-4-one: Used in the synthesis of various pharmaceuticals.
The uniqueness of 5-[2-(1,4-dimethyltetrazol-5-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
93838-98-3 |
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Molecular Formula |
C11H13N5OS2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(5E)-5-[2-(1,4-dimethyltetrazol-5-ylidene)ethylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13N5OS2/c1-4-7-16-10(17)8(19-11(16)18)5-6-9-14(2)12-13-15(9)3/h4-6H,1,7H2,2-3H3/b8-5+ |
InChI Key |
PVGZNWILBGFDNQ-VMPITWQZSA-N |
Isomeric SMILES |
CN1C(=C/C=C/2\C(=O)N(C(=S)S2)CC=C)N(N=N1)C |
Canonical SMILES |
CN1C(=CC=C2C(=O)N(C(=S)S2)CC=C)N(N=N1)C |
Origin of Product |
United States |
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